1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one
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Overview
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one is a chemical compound that features an azetidine ring, a cyclohexylsulfonyl group, and a butanone moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Scientific Research Applications
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can serve as a probe to study biological processes involving azetidine-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds containing the azetidin-2-one (β-lactam) ring structure have been known to target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
Β-lactam antibiotics generally affect the bacterial cell wall synthesis pathway .
Result of Action
Β-lactam antibiotics, which have a similar core structure, typically result in the weakening of the bacterial cell wall, leading to cell lysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The azetidine ring and cyclohexylsulfonyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone: This compound shares the azetidine and cyclohexylsulfonyl groups but has a different substituent on the azetidine ring.
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: Another similar compound with a thiadiazole substituent.
Uniqueness
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanone moiety differentiates it from other azetidine derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)8-14(16)15-9-13(10-15)19(17,18)12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSITSHSXTYQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C1)S(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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